Polyalthic acid

Leishmaniasis Antiparasitic Neglected Tropical Diseases

Polyalthic acid is the predominant diterpene in Copaifera oleoresin, offering a structurally distinct ent-labdane scaffold with a furan ring and exocyclic methylene that drive pharmacophore-specific activity. Unlike kaurenoic acid, its antibacterial efficacy requires both functional groups. With validated antiparasitic potency (EC50 2.01–3.22 μM vs Leishmania), synergistic potential with amphotericin B, and superior P. gingivalis gingipain binding (GoldScore 45.08 vs 12.81), this compound is optimal for antiparasitic, oral pathogen, and herbicide discovery. Lipinski Rule of Five compliance and RP-HPLC-PDA validated quantification ensure reproducibility. Procure compound-specific polyalthic acid where generic class-level substitution fails.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B1253079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyalthic acid
Synonymspolyalthic acid
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O
InChIInChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m1/s1
InChIKeyZQHJXKYYELWEOK-UMGGQSCQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Polyalthic Acid Procurement and Selection Guide: Distinguishing a Multifunctional Copaiba Diterpene from In-Class Analogs


Polyalthic acid (ent-15,16-epoxy-8(17),13(16),14-labdatrien-19-oic acid) is a furan-containing labdane-type diterpene acid predominantly sourced from Copaifera spp. oleoresins (copaiba oil) [1]. This compound belongs to a structurally related class of diterpene acids co-occurring in copaiba, including kaurenoic acid, copalic acid, and hardwickiic acid, each bearing distinct backbone architectures and functional group arrangements [2]. Polyalthic acid exhibits a characteristic ent-labdane skeleton with a furan ring and an exocyclic methylene group that distinguish it structurally from the ent-kaurane, clerodane, and other labdane frameworks present in its in-class counterparts, providing the molecular basis for its divergent biological activity profiles across antimicrobial, antiparasitic, anti-inflammatory, and herbicidal applications [3].

Why Polyalthic Acid Cannot Be Interchanged with Kaurenoic, Copalic, or Hardwickiic Acid in Experimental Protocols


Despite their co-occurrence in Copaifera oleoresins, polyalthic acid exhibits fundamentally divergent structure-activity relationships relative to kaurenoic acid and other in-class diterpenes that preclude functional substitution [1]. In comparative antibacterial evaluations against clinically relevant Gram-positive strains, polyalthic acid and kaurenoic acid display distinct structural determinants of activity: for polyalthic acid, both the exocyclic methylene group and the carboxyl group are essential for antibacterial efficacy, whereas for antifungal applications the carboxyl group is dispensable [1]. Furthermore, molecular docking studies reveal that polyalthic acid exhibits substantially higher binding affinity to Porphyromonas gingivalis gingipains (GoldScore 45.08–55.95) compared to kaurenoic acid (GoldScore 12.81–32.03), a quantitative distinction that correlates with differential anti-virulence potential in oral pathogen models [2]. This structural and pharmacodynamic divergence across diterpene analogs necessitates compound-specific procurement and validation rather than generic class-level substitution [3].

Polyalthic Acid: Quantified Differential Activity Versus In-Class Diterpene Analogs and Reference Compounds


Anti-Leishmanial Efficacy: Polyalthic Acid Demonstrates Nanomolar Potency with Synergistic Amphotericin B Enhancement

Polyalthic acid exhibits potent, concentration-dependent activity against Leishmania amazonensis, with an EC50 of 2.01 μM against promastigotes at 24 hours and an EC50 of 3.22 μM against intracellular amastigotes after 48 hours [1]. When combined with amphotericin B, polyalthic acid produces a synergistic antiparasitic effect without increasing cytotoxicity or hemolytic activity relative to either agent alone [1]. In a broader neglected disease context, polyalthic acid demonstrated IC50 values ranging from 3.87 to 8.68 μg/mL against Leishmania donovani and Trypanosoma brucei [2]. While direct comparative data against kaurenoic acid in leishmaniasis are limited in published literature, polyalthic acid's antiparasitic spectrum across Leishmania, Trypanosoma, and Toxoplasma gondii distinguishes it from kaurenoic acid, which is more extensively characterized for antibacterial and cytotoxic rather than antiprotozoal applications [3].

Leishmaniasis Antiparasitic Neglected Tropical Diseases

Antibacterial Selectivity: Polyalthic Acid Versus Kaurenoic Acid Show Divergent Structural Determinants for Gram-Positive Activity

In a direct comparative evaluation of (−)-polyalthic acid and kaurenoic acid against clinically relevant Gram-positive bacteria Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA), distinct structure-activity requirements were identified [1]. For polyalthic acid, both the exocyclic methylene group and the carboxyl group were determined to be crucial for antibacterial activity against these two strains [1]. Independent studies further confirm polyalthic acid's antibacterial profile, with reported MIC values as low as 6.25 mg/L against Porphyromonas gingivalis and Peptostreptococcus micros [2], and MIC values ranging from 12.5 to 100 μg/mL against cariogenic bacterial strains [3]. In contrast, the structural determinants for kaurenoic acid's antibacterial activity are distinct, reflecting its ent-kaurane skeleton versus polyalthic acid's ent-labdane furan-diterpene framework [1].

Antibacterial Gram-positive pathogens Structure-activity relationship

Anti-Virulence Potential: Polyalthic Acid Binds Gingipains with 3.5-Fold Higher Affinity Than Kaurenoic Acid

Molecular docking studies comparing polyalthic acid, kaurenoic acid, and hardwickiic acid against Porphyromonas gingivalis virulence factors revealed substantial differences in predicted binding affinity [1]. Polyalthic acid exhibited GoldScore fitness values of 45.0830 for Arg-X gingipain and 55.9521 for Lys-X gingipain, whereas kaurenoic acid demonstrated substantially lower binding scores of 12.8104 and 32.0326, respectively [1]. This represents an approximately 3.5-fold higher binding affinity for polyalthic acid to Arg-X gingipain and a 1.7-fold higher affinity to Lys-X gingipain relative to kaurenoic acid. Hardwickiic acid showed intermediate values [1]. These computational predictions correlate with experimental MIC data showing polyalthic acid activity against P. gingivalis at 6.25 mg/L [2].

Oral pathogens Gingipain inhibition Molecular docking

Herbicidal and Antiplasmodial Potential: Polyalthic Acid Matches Kaurenoic Acid in Phytotoxicity While Exhibiting Distinct Antimalarial Target Engagement

In a comparative evaluation of four diterpenes isolated from copaiba resins, ent-polyalthic acid and ent-kaurenoic acid exhibited the highest herbicidal efficacy against Agrostis stolonifera (creeping bentgrass) in seed germination inhibition assays [1]. Molecular docking studies demonstrated favorable binding affinities of ent-polyalthic acid to Plasmodium falciparum lactate dehydrogenase, suggesting competitive inhibition with NADH [1]. Pharmacokinetic assessments indicated that ent-polyalthic acid adheres to Lipinski's Rule of Five and possesses suitable properties for oral bioavailability [1]. While both diterpenes showed comparable phytotoxic potency, ent-polyalthic acid was specifically highlighted as a lead compound for both herbicidal and antimalarial drug development applications [1].

Herbicide discovery Antimalarial Agrochemical Natural product pesticide

Anti-Inflammatory Efficacy: Polyalthic Acid Demonstrates Synergism with Naproxen and Opioid Receptor-Dependent Mechanisms

In a comprehensive in vivo evaluation using rat models, polyalthic acid produced significant, dose-dependent antinociceptive (56–320 mg/kg), antiallodynic (100–562 mg/kg), and antihyperalgesic/anti-inflammatory (10–178 mg/kg) effects [1]. Isobolographic analysis demonstrated synergism between polyalthic acid and naproxen in the combined treatment of hyperalgesia [1]. Mechanistic investigation via pretreatment with naltrexone, ODQ, and methiothepin revealed that the antinociceptive effect was blocked by naltrexone and ODQ, indicating the participation of opioid receptors and guanylate cyclase pathways [1]. While class-level comparisons for anti-inflammatory activity among copaiba diterpenes remain limited in published head-to-head studies, polyalthic acid's demonstrated in vivo synergism with NSAIDs and opioid receptor involvement distinguishes its pharmacological profile [2].

Anti-inflammatory Antinociceptive Pain management Synergism

Analytical Authentication: Validated RP-HPLC-PDA Method Enables Polyalthic Acid Quantification Distinct from Copalic Acid and Other Diterpenes

A validated reversed-phase high-performance liquid chromatography with photodiode array detection (RP-HPLC-PDA) method has been established for the simultaneous quantification of six diterpenes in Copaifera oleoresins, including (−)-polyalthic acid, (−)-copalic acid, and related derivatives [1]. The method achieved regression coefficients (r²) between 0.9903 and 0.9999, with limits of detection (LOD) ranging from 0.35 to 3.09 μg/mL and limits of quantification (LOQ) from 1.05 to 9.36 μg/mL [1]. Notably, (−)-polyalthic acid was identified as the major constituent in most oleoresin fractions analyzed, leading researchers to conclude that (−)-copalic acid should not be considered the sole chemical marker for copaiba oleoresins [1]. This analytical validation supports polyalthic acid as an alternative or complementary authentication marker for copaiba-derived materials [1].

Analytical chemistry Quality control Authentication RP-HPLC

Validated Application Scenarios for Polyalthic Acid Based on Quantified Differential Evidence


Antileishmanial Drug Discovery with Defined Synergistic Potential

Polyalthic acid is optimally deployed in antileishmanial discovery programs requiring a natural product scaffold with defined nanomolar potency (EC50 2.01–3.22 μM against L. amazonensis) and demonstrated in vitro synergism with amphotericin B [1]. Its activity across multiple Leishmania species (L. amazonensis, L. donovani) and trypanosomatids (T. brucei) supports broader antiparasitic screening applications where compound identity and purity are critical for reproducible dose-response characterization [2].

Oral Pathogen Virulence Targeting via Gingipain Inhibition

Research programs focused on Porphyromonas gingivalis virulence attenuation should select polyalthic acid over kaurenoic acid based on its 3.5-fold higher predicted binding affinity to Arg-X gingipain (GoldScore 45.08 vs. 12.81) and experimental MIC of 6.25 mg/L against P. gingivalis [1]. The compound's structural requirement for both exocyclic methylene and carboxyl groups for antibacterial activity provides a defined pharmacophore for medicinal chemistry optimization [2].

Dual-Use Agrochemical and Antimalarial Lead Development

Polyalthic acid is uniquely positioned for discovery programs seeking a single diterpene scaffold with both herbicidal efficacy (validated against A. stolonifera seed germination) and antiplasmodial potential (favorable molecular docking against PfLDH) [1]. Its demonstrated adherence to Lipinski's Rule of Five and predicted oral bioavailability distinguish it from structurally related diterpenes lacking comprehensive ADME characterization, supporting its prioritization in translational lead optimization workflows [1].

Analytical Reference Standard for Copaiba Oleoresin Authentication

Given that (−)-polyalthic acid was identified as the major diterpene constituent in most copaiba oleoresin fractions analyzed, procurement of high-purity polyalthic acid as an analytical reference standard enables more representative quality control than reliance on copalic acid alone [1]. The validated RP-HPLC-PDA method provides a framework for species-specific authentication of Copaifera materials in both research and industrial quality assurance contexts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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